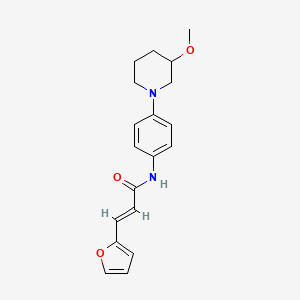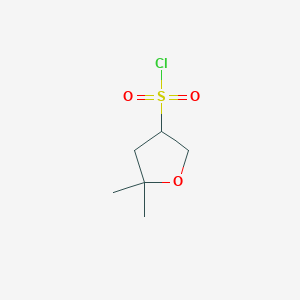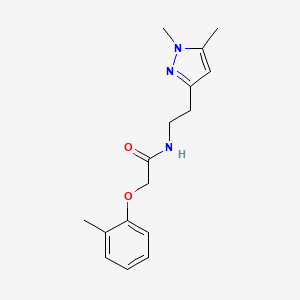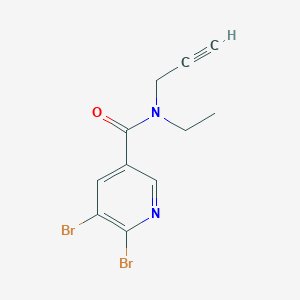
(E)-3-(furan-2-yl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(furan-2-yl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)acrylamide is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cancer Research
- Cytotoxic Agents in Cancer Treatment : Studies have developed focused libraries of acrylamide derivatives, including furan analogues like (E)-3-(furan-2-yl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)acrylamide, which have shown potential as broad-spectrum cytotoxic agents against various cancer cell lines. These compounds have been identified for their enhanced potency and potential as new cytotoxic scaffolds suitable for further development in cancer therapeutics (Tarleton et al., 2013).
Biochemical Synthesis
- Enantioselective Ene-Reduction : This compound has been involved in studies focusing on the enantioselective ene-reduction by marine and terrestrial fungi. The process of converting 2-cyano-3-(furan-2-yl) acrylamide to its propanamide form using fungal strains under specific conditions is significant for green organic chemistry synthesis (Jimenez et al., 2019).
Molecular Studies
- Crystal Structure Analysis : Research on the crystal structures of N-tosylacrylamide compounds, including furan analogues, has provided insights into their molecular conformation, crucial for understanding their chemical behavior and interactions (Cheng et al., 2016).
Antiviral Research
- Inhibition of SARS Coronavirus Helicase : An important application has been the discovery of the compound's ability to suppress the enzymatic activities of SARS coronavirus helicase, offering a potential pathway for developing inhibitors against SARS coronavirus (Lee et al., 2017).
Fluorescence and Binding Studies
- Binding with Bovine Serum Albumin : The interaction of furan-acrylamide derivatives with proteins like bovine serum albumin (BSA) has been studied, providing valuable insights into their binding mechanisms and potential applications in biochemical research (Meng et al., 2012).
Antibacterial and Antifungal Properties
- Antimicrobial Agents : Polyacrylamides derived from polycyclic pendant naphthalene, indole, and furan-based chalcone moiety, including furan-acrylamide derivatives, have been synthesized and evaluated for their antimicrobial activities. These studies highlight the potential of these compounds in developing new antimicrobial agents (Boopathy et al., 2017).
Chemical Synthesis
- Microwave Assisted Synthesis : The compound has been involved in microwave-assisted synthesis studies, showcasing efficient, environmentally friendly, and time-saving methods in chemical synthesis (Ravula et al., 2016).
Chiral Stationary Phases
- Optical Activity in Polymer Science : Research on optically active polyacrylamides bearing an oxazoline pendant, including furan derivatives, has demonstrated their influence on chiroptical properties and chiral recognition, important for applications in polymer science and chromatography (Lu et al., 2010).
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-[4-(3-methoxypiperidin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-18-4-2-12-21(14-18)16-8-6-15(7-9-16)20-19(22)11-10-17-5-3-13-24-17/h3,5-11,13,18H,2,4,12,14H2,1H3,(H,20,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRQZAOZACHJAF-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Cyclopropyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyridazine](/img/structure/B2630043.png)
![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)butanamide](/img/structure/B2630045.png)
![1-(3-Isopropoxyphenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2630047.png)


![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2630052.png)
![3-allyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2630054.png)
![N-(4-fluorophenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide](/img/structure/B2630055.png)
![4-[4-(Dimethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2630056.png)





